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Gallinacin-4

Cat. No.: B1576548
Attention: For research use only. Not for human or veterinary use.
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Description

Gallinacin-4 is a host defense peptide (HDP) belonging to the avian β-defensin family, also known as gallinacin . These cationic peptides are a crucial component of the innate immune system in chickens . Research indicates that this compound is expressed in various tissues, including the liver in response to Salmonella infection and the cecal tonsils of the intestinal tract . Its expression is inducible upon bacterial challenge, highlighting its role in the host's frontline defense . The primary research value of this compound lies in its broad-spectrum antimicrobial properties. Studies on chicken β-defensins have demonstrated potent bactericidal activity against key food-borne pathogens, notably Salmonella serovars . The peptide is believed to act via a membrane-lytic mechanism, disrupting the integrity of microbial membranes, which poses a low risk of inducing bacterial resistance . This mechanism makes it a compelling subject for research into novel antimicrobials and alternative strategies to control pathogens in poultry. Researchers are exploring the potential of this compound and its analogs for therapeutic development and as a means to modulate innate immunity . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial

sequence

RYHMQCGYRGTFCTPGKCPHGNAYLGLCRPKYSCCRWL

Origin of Product

United States

Genomic Organization and Genetic Variation of Gallinacin 4

Chromosomal Localization and Gene Clustering of the Gallinacin Family

The Gallinacin gene family, which includes Gallinacin-4, is strategically located in a dense cluster on chicken chromosome 3. nih.govnih.gov Specifically, these genes are found within an 86-kilobase (kb) region at the chromosomal position 3q3.5-q3.7. nih.govnih.govnih.govjofamericanscience.orgresearchgate.net This region is situated approximately 3 megabases (Mb) from the end of the chromosome, placing it in a subtelomeric region. bioone.org The clustering of the 13 identified Gallinacin genes (Gallinacin-1 to -13) strongly suggests that they arose from gene duplication events. nih.govnih.govbioone.org This genomic arrangement is not merely a relic of evolutionary history but also has functional implications. The close proximity of these genes may facilitate coordinated regulation of their expression. The tissue expression patterns of the Gallinacin genes can be broadly divided into two functional groups. bioone.org Gallinacin-1 through -7, including this compound, are predominantly expressed in the bone marrow and respiratory tract. nih.govnih.govresearchgate.netbioone.org In contrast, Gallinacins 8 through 13 are primarily expressed in the liver, kidney, and reproductive tissues. nih.govbioone.org This differential expression points to a diversification of function following the initial gene duplication events. nih.gov

Genomic Structure of the this compound Gene

The genomic architecture of the this compound gene is consistent with that of other members of the Gallinacin family. Each Gallinacin gene, including this compound, is characterized by a structure of four exons separated by three introns of variable lengths. nih.govbioone.orgresearchgate.netekb.eg This four-exon, three-intron structure is a conserved feature across the chicken Gallinacin gene family. bioone.org The exons are relatively short, while the introns can vary considerably in size, with lengths ranging from 117 base pairs (bp) to 3,322 bp across the entire gene family. nih.gov For this compound specifically, a 600 bp product has been amplified in studies, indicating the approximate size of a significant portion of the gene. nih.govekb.eg

Single Nucleotide Polymorphisms and Allelic Variation within the this compound Locus

The this compound gene locus exhibits significant genetic variation in the form of single nucleotide polymorphisms (SNPs) and allelic differences. Studies have identified numerous SNPs within the this compound gene, both in intronic and exonic regions. nih.govekb.egresearchgate.net

One study identified an A-to-G substitution SNP within an intron of the this compound gene. nih.gov Further research involving crosses between Fayoumi and Rhode Island Red chicken breeds revealed multiple SNPs. For instance, a comparison between the Fayoumi breed and a crossbreed identified ten SNPs and one gap, with a sequence identity of 98%. ekb.egekb.eg Another crossbreed showed 20 SNPs with a 96% identity. ekb.egekb.eg When comparing the Rhode Island Red breed with its crosses, a high number of SNPs and gaps were observed, leading to a lower sequence identity of 50%. ekb.egresearchgate.netekb.eg

These variations can have functional consequences. For example, specific genotypes of a this compound SNP have been associated with resistance to Salmonella typhimurium. Birds with the GG genotype showed a significantly lower bacterial count compared to those with the AA genotype. tandfonline.comnih.govtandfonline.com Allele frequencies for this compound SNPs have also been studied in different chicken populations. In several genetic groups, the G allele was found to be more frequent than the A allele. researchgate.nettandfonline.comnih.govtandfonline.combu.edu.eg

Table 1: Polymorphisms and Allelic Data for this compound

Breed/Cross Polymorphism Type Number of Variations Sequence Identity (%) Associated Trait
Broiler Sire Intronic SNP (A>G) 1 Not Reported Not Reported
Fayoumi vs. ½F½R Cross SNPs and Gap 10 SNPs, 1 Gap 98 Not Reported
Fayoumi vs. ½R½F Cross SNPs 20 96 Not Reported
Rhode Island Red vs. Crosses SNPs and Gaps Numerous 50 Not Reported
Various Chicken Populations Genotype (GG vs. AA) Not Applicable Not Applicable Salmonella typhimurium resistance

Evolutionary Analysis of the this compound Gene and its Family Members

The evolution of the Gallinacin gene family, including this compound, is a story of gene duplication, diversification, and adaptive evolution. It is believed that all vertebrate defensins, the broader family to which gallinacins belong, evolved from a single β-defensin-like ancestor. nih.govnih.gov In birds, this has resulted in a cluster of β-defensin genes, with the chicken genome containing 13 such genes. nih.govnih.gov

Phylogenetic analyses show that the Gallinacin family has been subject to adaptive evolution, with positive selection acting on certain amino acid sites, particularly within the mature antimicrobial peptide region. maynoothuniversity.ienih.gov This suggests an evolutionary "arms race" against a diverse and evolving array of microbial pathogens. maynoothuniversity.ie The phylogenetically related this compound and Gallinacin-5 exhibit similar expression patterns, supporting the idea of a shared evolutionary origin and potentially related functions. maynoothuniversity.ie

Comparative genomics between chicken and other avian species like the zebra finch have revealed both conservation of some Gallinacin genes and instances of gene duplication and loss since the divergence of these species. nih.gov Furthermore, phylogenetic comparative analysis has linked the evolution of several avian β-defensin genes, including AvBD4 (the avian β-defensin equivalent of this compound), to specific ecological factors and life-history traits. nih.gov Interestingly, the evolutionary rates of these genes show varied relationships with inferred infection risk, possibly reflecting the multifunctionality of these peptides and trade-offs between immune defense and other biological functions. nih.gov Some studies also suggest that certain avian defensins, like AvBD11, may have arisen from the fusion of two different ancestral genes, highlighting the complex evolutionary pathways of this gene family. nih.gov

Expression Profile and Transcriptional Regulation of Gallinacin 4

Tissue-Specific Expression Patterns of Gallinacin-4

The expression of the this compound gene is not uniform throughout the chicken's body. Instead, it is predominantly localized to specific tissues, suggesting a targeted role in host defense. Research has shown that this compound is primarily expressed in the bone marrow and cells of the respiratory tract. nih.govbioone.org This localization indicates its importance in both the production of immune cells and the protection of the mucosal surfaces of the respiratory system, a primary entry point for airborne pathogens.

Further studies have identified Gal-4 expression in other epithelial tissues as well. Reverse-transcription PCR analyses have detected Gal-4 mRNA in the ovary, trachea, and lung. nih.gov The presence of Gal-4 in the reproductive tract, specifically the ovary, points to its role in safeguarding the reproductive system from infections. nih.govuniprot.orgbioscientifica.com In the ovarian follicles, Gal-4 expression has been observed in the theca layer. bioscientifica.com

The following table summarizes the tissue-specific expression of this compound based on available research findings.

Table 1: Tissue-Specific Expression of this compound

Tissue Expression Level Reference
Bone Marrow Expressed nih.govbioone.org
Respiratory Tract Expressed nih.govbioone.org
Ovary Expressed nih.govuniprot.org
Trachea Expressed nih.govuniprot.org
Lung Expressed nih.govuniprot.org
Testis Expressed uniprot.org
Ovarian Stroma Expressed uniprot.org

Inducibility of this compound Gene Expression in Response to Pathogens and Immune Stimuli

A key feature of this compound is the inducibility of its gene expression upon encountering pathogens or their components. This rapid upregulation is a critical component of the innate immune response.

Studies have demonstrated that exposure to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, can significantly increase the expression of this compound in the theca layer of ovarian follicles. bioscientifica.com This suggests that Gal-4 plays a role in defending against Gram-negative bacterial infections in the reproductive tract. bioscientifica.com

However, the induction of this compound expression can be pathogen and tissue-specific. For instance, in response to an oral challenge with Salmonella enterica serovar Typhimurium or Salmonella enteritidis, no significant increase in Gal-4 mRNA expression was observed in the small intestine. nih.gov Similarly, infection with Salmonella enterica serovar Enteritidis did not lead to a modified expression of this compound, indicating it may not be part of the Th17 immune response in chickens. asm.org

In contrast, infection with Influenza A virus has been shown to upregulate the expression of several gallinacin genes, including this compound, in tracheal epithelial cells, with induction observed as early as 6 hours post-infection. researchgate.net This highlights the role of Gal-4 in the early antiviral defense in the respiratory tract.

Table 2: Inducibility of this compound Expression

Stimulus Tissue/Cell Type Outcome Reference
Lipopolysaccharide (LPS) Theca Layer (Ovarian Follicle) Increased expression bioscientifica.com
Salmonella enterica (oral challenge) Small Intestine No significant change nih.gov
Salmonella enterica serovar Enteritidis Cecum No modified expression asm.org

Developmental and Age-Dependent Expression Dynamics of this compound

The expression of this compound is also subject to developmental regulation, with its levels changing at different stages of a chicken's life. In the chicken cecum, this compound is highly expressed during the first three days post-hatch. asm.org This elevated expression in the early days of life suggests a crucial role in protecting the newly hatched chick from environmental pathogens before its adaptive immune system is fully developed. However, on day four, the expression of Gal-4 in the cecum drops considerably. asm.org

Research on the small intestine has shown that the expression of several avian β-defensins, including those related to this compound, can decrease in the first week after hatching and then increase during the second week. uu.nl This dynamic expression pattern likely reflects the maturation of the gut immune system and its response to the colonization of gut microbiota. asm.orguu.nl More specifically, one study found an age-related increase for AvBD4 (a gallinacin) in the small intestine of three different chicken breeds. plos.org

Cellular Sources and Localization of this compound Expression

This compound is produced by specific cell types, which aligns with its tissue distribution. It is known to be abundant in cells involved in the innate immune response against microbial infections. nih.gov The primary cellular sources include heterophils, which are the avian equivalent of mammalian neutrophils, and epithelial cells lining mucosal surfaces. plos.orgveterinaryworld.org

Immunohistochemical studies have localized gallinacins to secretory granules within these cells, indicating that they are stored and ready for rapid release upon stimulation. uniprot.org In the ovarian follicles, this compound expression is specifically found in the theca cells. bioscientifica.com The expression of this compound in granulocytes further underscores its role as a key effector molecule of the innate immune system. bioone.orguniprot.org

Biological Functions and Antimicrobial Efficacy of Gallinacin 4

Role of Gallinacin-4 in Avian Host Defense and Innate Immunity

This compound is an integral component of the innate immune response in poultry, acting as a key effector molecule against invading pathogens. uu.nl As a β-defensin, it is involved in the initial stages of infection, recognizing and combating a variety of microbes. uu.nl The expression of gallinacin genes, including this compound, can be triggered by bacterial components such as lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. veterinaryworld.orgnih.gov This induction of this compound expression in response to bacterial stimuli underscores its importance in the immediate defense against infections. veterinaryworld.org

The presence of this compound in various tissues and its inducibility during infection highlight its role as a bridge between the innate and adaptive immune responses. uu.nl By controlling the initial proliferation of pathogens, this compound helps to limit the spread of infection and allows time for the more specific adaptive immune system to mount a response. uu.nl Genetic variations within the gallinacin gene cluster have been associated with varying levels of resistance to bacterial colonization, further emphasizing the peptide's significance in host defense. bu.edu.eg

Spectrum of Antimicrobial Activity Against Gram-Negative Bacterial Pathogens

This compound exhibits potent bactericidal activity against a range of Gram-negative bacteria, which are characterized by an outer membrane containing lipopolysaccharide. frontiersin.org This activity is crucial for protecting the avian host from common and virulent pathogens.

Activity against Salmonella Serovars

Research has demonstrated the efficacy of this compound against pathogenic Salmonella serovars, which are a significant concern in the poultry industry and for public health. In vitro studies have confirmed its potent activity against Salmonella typhimurium. frontiersin.orgstring-db.org The antimicrobial action of this compound against these serovars is a critical aspect of the chicken's innate defense against salmonellosis. nih.gov The potency of recombinant gallinacins, including a peptide with high homology to this compound, against Salmonella serovars has been ranked, indicating its significant role in controlling these pathogens. nih.gov

Activity against Other Gram-Negative Bacterial Species

Beyond Salmonella, this compound has a broad spectrum of activity against other medically important Gram-negative bacteria. Studies have reported its inhibitory and bactericidal effects against Escherichia coli, Klebsiella pneumoniae, and Shigella sonnei. frontiersin.orgnih.gov The minimum inhibitory concentrations (MICs) required to inhibit the growth of these bacteria are indicative of a potent antimicrobial effect. For instance, synthetic Avian β-defensin 4 (sAvBD-4), which is this compound, has been shown to inhibit the growth of K. pneumoniae and S. sonnei at a concentration of 25 μg/ml, and E. coli at 50 μg/ml. frontiersin.org

Table 1: Antimicrobial Activity of this compound (sAvBD-4) against Gram-Negative Bacteria

Bacterial Species Strain MIC (μg/ml) Reference
Salmonella typhimurium ATCC 14028 50 frontiersin.org
Escherichia coli ATCC 25922 50 frontiersin.org
Klebsiella pneumoniae ATCC 700603 25 frontiersin.org
Shigella sonnei ATCC 25931 25 frontiersin.org
Pseudomonas aeruginosa ATCC 27853 >100 nih.gov

Spectrum of Antimicrobial Activity Against Gram-Positive Bacterial Pathogens

The antimicrobial efficacy of this compound also extends to Gram-positive bacteria, which possess a thick peptidoglycan cell wall. It has demonstrated activity against several pathogenic species, including Staphylococcus epidermidis, Methicillin-Resistant Staphylococcus aureus (MRSA), Micrococcus luteus, Streptococcus bovis, and Enterococcus faecalis. frontiersin.orgnih.gov The MIC for Staphylococcus epidermidis has been reported to be as low as 25 μg/ml, while for MRSA and Micrococcus luteus, it is 50 μg/ml. frontiersin.org Higher concentrations are required to inhibit the growth of Streptococcus bovis and Enterococcus faecalis. frontiersin.org

Table 2: Antimicrobial Activity of this compound (sAvBD-4) against Gram-Positive Bacteria

Bacterial Species Strain MIC (μg/ml) Reference
Staphylococcus epidermidis ATCC 12228 25 frontiersin.org
Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43330 50 frontiersin.org
Micrococcus luteus N/A 50 frontiersin.org
Streptococcus bovis ATCC 49147 100 frontiersin.org
Enterococcus faecalis N/A 100 frontiersin.org

Mechanisms of Antimicrobial Action at the Cellular and Molecular Level

The bactericidal effect of this compound is primarily achieved through its interaction with and disruption of the bacterial cell membrane. This mechanism is characteristic of many cationic antimicrobial peptides.

Interaction with Bacterial Cell Membranes and Permeabilization

The initial step in the antimicrobial action of this compound involves the electrostatic interaction between the positively charged peptide and the negatively charged components of the bacterial cell surface. veterinaryworld.org In Gram-negative bacteria, the primary docking sites are the lipopolysaccharide (LPS) molecules in the outer membrane. veterinaryworld.org For Gram-positive bacteria, the interaction occurs with anionic molecules such as lipoteichoic acids and membrane phospholipids. veterinaryworld.org

Following this initial binding, this compound is thought to induce membrane permeabilization. veterinaryworld.org This process involves the insertion of the peptide into the lipid bilayer, leading to the formation of pores or channels. frontiersin.orgresearchgate.net The formation of these pores disrupts the integrity of the bacterial membrane, causing the leakage of essential intracellular components, such as ions and metabolites, and leading to depolarization of the membrane potential. uu.nluu.nl This loss of membrane integrity and essential cellular contents ultimately results in bacterial cell death. veterinaryworld.org While membrane permeabilization is a key event, some studies suggest that at lower concentrations, growth inhibition can be achieved without complete cell lysis, indicating that the peptide may also interfere with other vital cellular processes. uu.nluu.nl

Inhibition of Bacterial DNA Replication and Protein Synthesis

This compound, a member of the avian β-defensin family, exerts its antimicrobial effects through a multi-faceted approach that extends beyond mere membrane disruption. Following permeabilization of the bacterial cell membrane, this compound can interfere with essential intracellular processes, including DNA replication and protein synthesis. nih.govbioone.org This intracellular activity is a critical component of its bactericidal mechanism.

The primary mode of action for many antimicrobial peptides, including gallinacins, involves an initial electrostatic interaction with the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. veterinaryworld.orgresearchgate.net This interaction facilitates the permeation of the peptide into the cytoplasm. nih.gov Once inside the bacterial cell, these peptides can interact with and disrupt the synthesis of macromolecules. bioone.orgveterinaryworld.org

Research on gallinacins as a group suggests that upon entering the bacterial cell, they can block the synthesis of DNA, RNA, and proteins, leading to the ultimate demise of the microbe. nih.govbioone.orgveterinaryworld.org The precise molecular targets and the exact mechanisms by which this compound specifically inhibits these processes are subjects of ongoing research. However, the general consensus points towards the peptide's ability to bind to negatively charged molecules within the cell, which could include nucleic acids and components of the ribosomal machinery. This binding could sterically hinder the progression of DNA polymerase or the ribosome along the template strands, thereby halting replication and translation.

The table below summarizes the general findings on the inhibition of macromolecular synthesis by gallinacins.

Macromolecular Process Proposed Mechanism of Inhibition by Gallinacins General Outcome
DNA Replication Interference with enzymes involved in DNA unwinding and synthesis; direct binding to DNA. nih.govveterinaryworld.orgCessation of chromosome duplication, preventing cell division.
Protein Synthesis Interaction with ribosomal subunits or associated factors; binding to mRNA. nih.govveterinaryworld.orgHalting of essential protein production, leading to metabolic collapse.

It is important to note that while the inhibition of DNA and protein synthesis is a recognized function of the gallinacin family, detailed studies focusing specifically on the molecular interactions of this compound with the bacterial replication and translation apparatus are limited.

Synergistic Interactions of this compound with Other Avian Antimicrobial Peptides

The innate immune system of birds employs a diverse arsenal (B13267) of antimicrobial peptides (AMPs), and their effectiveness can be significantly enhanced through synergistic interactions. Synergy occurs when the combined antimicrobial effect of two or more peptides is greater than the sum of their individual effects. While specific studies detailing the synergistic interactions of this compound with other avian AMPs are not extensively documented, research on other members of the gallinacin family provides evidence for such cooperative activity.

A notable example of synergy within the gallinacin family is the interaction between Gallinacin-7 and Gallinacin-9. A study investigating their activity against Salmonella enteritidis demonstrated a clear synergistic effect. This suggests that different gallinacins can work in concert to provide a more robust antimicrobial defense. While not directly involving this compound, this finding highlights a functional paradigm that may extend to other combinations of avian β-defensins.

The table below illustrates the concept of synergy using data from the interaction of Gallinacin-7 and Gallinacin-9 against S. enteritidis.

Peptide(s) Concentration Observed Antimicrobial Effect Synergy Interpretation
Gallinacin-7Sub-inhibitoryMinimal bacterial growth inhibition-
Gallinacin-9Sub-inhibitoryMinimal bacterial growth inhibition-
Gallinacin-7 + Gallinacin-9Sub-inhibitory (combined)Significant reduction in bacterial viabilityThe combined effect is greater than the additive effect of each peptide alone, indicating a synergistic relationship.

The mechanisms underlying such synergistic interactions can vary. One peptide might facilitate the entry of another into the bacterial cell, or they might target different components of the cell, leading to a more comprehensive and lethal attack. The potential for this compound to engage in similar synergistic relationships with other avian AMPs, such as other gallinacins or cathelicidins, represents an important area for future research to fully understand its role in the avian innate immune response.

Gallinacin 4 in Host Pathogen Interactions and Immune Response Modulation

Association of Gallinacin-4 Genetic Variants with Resistance to Specific Microbial Infections

Genetic variations within the this compound (GAL4) gene have been investigated for their association with resistance to various microbial infections in poultry. Studies have identified single nucleotide polymorphisms (SNPs) within the GAL4 gene and analyzed their correlation with the host's ability to combat pathogens like Salmonella.

Research has shown that certain genotypes of the GAL4 gene are associated with a lower bacterial load of Salmonella typhimurium. For instance, birds with the GG genotype of a specific GAL4 SNP demonstrated a significantly lower count of S. typhimurium compared to those with the AA genotype. bu.edu.eg Another study identified an A-to-G substitution SNP within an intron of the this compound gene. nih.gov The identification of such genetic markers opens the possibility for marker-assisted selection programs aimed at breeding poultry with enhanced genetic resistance to specific diseases. bu.edu.egekb.eg

However, the association between GAL4 genetic variants and resistance is not always straightforward. Some studies have reported insignificant associations between GAL4 gene variations and susceptibility to Salmonella species or caecal bacterial counts. bu.edu.eg This suggests that the genetic control of disease resistance is complex and likely involves multiple genes and environmental factors.

Table 1: Association of this compound Genetic Variants with Salmonella Resistance

Genetic Variant Associated Trait Finding Reference
GG genotype (vs. AA) Salmonella typhimurium count Significantly lower bacterial count bu.edu.eg
A-to-G intronic SNP Salmonella enterica serovar Enteritidis response Identified as a potential marker nih.gov
Various SNPs Susceptibility to Salmonella spp. Insignificant association bu.edu.eg

Influence of this compound on the Bridging of Innate and Adaptive Immune Responses

Gallinacins, including this compound, are considered crucial components that bridge the innate and adaptive immune systems in chickens. bioone.org The innate immune system provides the first line of defense against pathogens, and antimicrobial peptides like this compound are key effectors in this initial response. bioone.orgveterinaryworld.org They can directly kill a broad spectrum of gram-positive and gram-negative bacteria. nih.gov

The expression of gallinacin genes in various immune-related tissues, such as the bursa of Fabricius, bone marrow, and liver, highlights their role in connecting the two arms of the immune system. nih.govbioone.org While the innate response provides immediate protection, the adaptive immune response, characterized by the production of specific antibodies and the activation of T cells, is essential for long-term immunity and memory. Gallinacins can facilitate this transition by recognizing pathogens in the early stages of infection and potentially inducing the maturation and response of other immune cells, such as dendritic cells. asm.org This is particularly important in young birds as their adaptive immune system is still developing. bioone.org

Interplay of this compound with Immune Cell Populations (e.g., Heterophils, Macrophages)

This compound, like other β-defensins, interacts with various immune cells, most notably heterophils and macrophages. Heterophils, the avian equivalent of mammalian neutrophils, are a primary component of the innate immune response and are rich in antimicrobial peptides, including gallinacins. cambridge.orgsemanticscholar.org These peptides are stored in the granules of heterophils and are a major part of their non-oxidative killing mechanism. cambridge.orgsemanticscholar.org

The interaction with bacterial components, such as lipopolysaccharides (LPS) from gram-negative bacteria, can trigger the release of gallinacins and the recruitment of immune cells. nih.gov Defensins can enhance resistance by promoting the recruitment of macrophages, granulocytes, and lymphocytes to the site of infection. nih.govasm.org Studies have shown that a large influx of heterophils occurs in the intestines of chickens infected with Salmonella enteritidis, indicating their crucial role in defending against microbial invasion. nih.gov Furthermore, defensins can have chemotactic effects on lymphocytes, dendritic cells, and monocytes, further orchestrating the immune response. plos.org

Modulation of Cytokine Expression Profiles by this compound

This compound and other β-defensins can influence the expression of cytokines, which are signaling molecules that regulate immune responses. The interaction of gallinacins with bacterial membrane components can induce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govasm.org

However, the relationship between gallinacin expression and cytokine profiles can be complex. For example, one study found that despite the induction of IL-17, a cytokine involved in mucosal immunity, there was no corresponding increase in the expression of this compound in response to S. Enteritidis infection. nih.gov This suggests that the regulation of gallinacin expression is not solely dependent on the Th17 arm of the immune response. In some instances, Salmonella infection has even been shown to suppress the gene expression of certain gallinacins in heterophils. nih.gov Conversely, some research indicates that antimicrobial peptides like AvBD9 (Gallinacin-6) can stimulate cytokine production. researchgate.net

Involvement of this compound in Immune Signaling Pathways

The immunomodulatory functions of this compound are mediated through its involvement in various immune signaling pathways. The recognition of pathogen-associated molecular patterns (PAMPs), such as LPS, by host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), initiates a signaling cascade that leads to the production of antimicrobial peptides and cytokines. veterinaryworld.org Gallinacin genes are considered part of the innate immune response that is activated through these pathways. nih.gov

For example, the TLR4 gene has been linked to resistance to S. typhimurium infection in chickens, and gallinacin genes have shown correlations with TLR4. bu.edu.egbioone.org The activation of these pathways can lead to the activation of transcription factors like NF-κB, which plays a central role in regulating the expression of genes involved in the inflammatory response, including cytokines and other antimicrobial peptides. asm.org While direct evidence detailing the specific signaling pathways solely governed by this compound is still emerging, its role as a β-defensin places it within the broader network of innate immune signaling that is critical for an effective host defense.

Methodological Approaches in Gallinacin 4 Research

Genetic Polymorphism Detection Techniques for Gallinacin-4 (e.g., PCR-RFLP, DNA Sequencing)

Detecting genetic variations within the this compound gene (GAL4) is fundamental to understanding its potential role in differing immune responses among chicken populations. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) and DNA sequencing are the primary methods used for this purpose.

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

The PCR-RFLP technique is a cost-effective and rapid method for genotyping known single nucleotide polymorphisms (SNPs). In this compound research, this method has been used to identify a specific A-to-G substitution SNP located within an intron of the gene. nih.gov The process involves amplifying a specific segment of the GAL4 gene using PCR, followed by digestion of the resulting PCR product with a particular restriction enzyme that recognizes a sequence altered by the SNP.

A 600-base-pair (bp) product of the GAL4 gene is amplified for this analysis. nih.govbu.edu.eg The restriction enzyme AluI is used for the digestion, as its recognition site is present or absent depending on the allele (A or G). nih.govbu.edu.eg This results in distinct fragment patterns for each genotype:

AA Genotype (Major Homozygote): The enzyme does not cut the PCR product, resulting in a single 600 bp fragment. bu.edu.eg

GG Genotype (Minor Homozygote): The enzyme cuts the PCR product at the SNP site, producing two fragments of 416 bp and 184 bp. nih.govbu.edu.eg

AG Genotype (Heterozygote): All three fragments are present (600 bp, 416 bp, and 184 bp). bu.edu.eg

This technique has been applied in studies involving various chicken breeds, including Fayoumi, Rhode Island Red, and commercial broiler lines, to characterize the polymorphism and determine allele frequencies in different genetic groups. bu.edu.egnih.gov

Table 1: PCR-RFLP Analysis of the this compound Intronic SNP
GenotypeAllelesRestriction EnzymeResulting Fragment Sizes (bp)Source
AAAdenine/AdenineAluI600 (uncut) bu.edu.eg
AGAdenine/GuanineAluI600, 416, 184 bu.edu.eg
GGGuanine/GuanineAluI416, 184 nih.govbu.edu.eg

DNA Sequencing

Direct DNA sequencing provides the most detailed information about genetic variation. It is used to discover novel SNPs and to confirm the variations targeted by PCR-RFLP. nih.gov In this compound research, gene fragments from different chicken lines (e.g., broiler, Leghorn, Fayoumi) are sequenced to identify polymorphisms. nih.govresearchgate.net This approach has confirmed the A-to-G intronic SNP and has been instrumental in broader studies identifying numerous SNPs across the entire gallinacin gene cluster. nih.govbioone.org For instance, sequencing a 3.25 kb region across several gallinacin genes, including GAL4, identified a total of 43 SNPs. nih.gov

Quantitative Gene Expression Analysis Methodologies for this compound (e.g., RT-qPCR)

To understand the functional role of this compound, it is essential to determine its expression levels in different tissues and under various conditions, such as during an immune challenge. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the standard method for this analysis.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive technique used to detect and quantify RNA levels. thermofisher.com The process involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent quantification of this cDNA using PCR with fluorescence-based detection. thermofisher.com While many studies on gallinacins have used the related semi-quantitative RT-PCR, the principles are similar. nih.govnih.gov

Research using these methods has shown that the expression of GAL4 is not uniform across all tissues. Studies have identified GAL4 expression as being localized to specific epithelial tissues. nih.gov

Table 2: Tissue-Specific Expression of this compound in Chickens
TissueExpression DetectedMethodologySource
OvaryYesReverse-Transcription PCR nih.gov
TracheaYesReverse-Transcription PCR nih.gov
LungYesReverse-Transcription PCR nih.gov
Small IntestineNot induced by Salmonella challengeReverse-Transcription PCR nih.gov

In response to challenges with pathogens like Salmonella, expression analysis indicates that GAL4 expression was not significantly induced in the small intestine. nih.gov This contrasts with other gallinacins, such as GAL7, which showed induced expression in the liver post-infection, suggesting distinct regulatory pathways and functions for different members of the gallinacin family. nih.gov

Bioinformatic Tools for the Discovery, Characterization, and Comparative Genomics of this compound

Bioinformatics has been indispensable for the initial discovery and subsequent characterization of this compound and other avian antimicrobial peptides.

Discovery and Characterization

The discovery of this compound was the result of a bioinformatic approach that involved screening a massive database of over 420,000 chicken expressed sequence tags (ESTs). nih.gov By clustering these ESTs and performing similarity searches for homology to known antimicrobial peptides, researchers identified the full-length sequences for seven novel gallinacins, including Gal-4. nih.gov

Following discovery, bioinformatic tools are used for detailed characterization. Software such as Jalview is employed to perform sequence alignments of GAL4 from different chicken breeds, allowing for the visualization of SNPs and other variations. researchgate.netekb.eg This comparative approach helps in understanding the genetic diversity of the gene across populations. researchgate.netekb.eg

Comparative Genomics

Comparative genomics provides insights into the evolutionary and functional relationships between genes. For this compound, this involves comparing its sequence and structure to other gallinacins and to β-defensins in other species. nih.gov Such analyses have revealed that all gallinacin genes, including GAL4, share a conserved genomic structure of four exons and three introns. nih.gov Evolutionary analysis of the gallinacin family has identified specific sites within the mature peptide that are under positive selection, suggesting an evolutionary pressure for diversification, likely to counter a wide range of pathogens. nih.gov

Bioinformatic analyses comparing GAL4 sequences between Fayoumi (F) and Rhode Island Red (R) chicken breeds and their crosses have quantified the genetic variation. researchgate.netekb.eg

Table 3: Bioinformatics Analysis of this compound Sequence Variation
Comparison PairNumber of SNPsNumber of GapsSequence IdentitySource
Fayoumi vs. ½F½R Cross10198% researchgate.netekb.eg
Fayoumi vs. ½R½F Cross20096% researchgate.netekb.eg
Rhode Island Red vs. ½F½R CrossManyMany50% researchgate.netekb.eg

These analyses reveal significant sequence variations, particularly in the intronic regions, which can be leveraged to develop molecular markers for marker-assisted selection in breeding programs aimed at enhancing disease resistance. researchgate.netekb.egekb.eg

In Vitro Assays for Evaluating the Antimicrobial Efficacy of Recombinant this compound Peptides

To confirm the biological function of this compound as an antimicrobial peptide, its efficacy must be tested directly against pathogens. This is achieved through in vitro assays using synthetically produced or recombinant peptides.

Recombinant Peptide Production and Antimicrobial Assays

The process begins with the production of recombinant this compound. The peptide is often expressed in E. coli as a His-tagged fusion protein, which allows for easy purification. nih.gov The purified recombinant peptide is then used in antimicrobial assays to determine its activity against specific bacteria.

A common method is the time-kill assay. nih.gov In this assay, a standard concentration of bacteria (e.g., Salmonella enterica serovars Typhimurium and Enteritidis) is incubated with various concentrations of the recombinant peptide. nih.gov The number of surviving bacteria is counted at different time points to determine the peptide's killing kinetics.

These assays have demonstrated that recombinant this compound possesses direct antimicrobial activity against Salmonella serovars. nih.gov When compared with other gallinacins, its potency was found to be greater than or equal to Gallinacin-9 and superior to Gallinacin-7. nih.gov

Table 4: In Vitro Antimicrobial Potency of Recombinant Gallinacins Against Salmonella Serovars
GallinacinRelative Antimicrobial PotencyAssay MethodSource
Gallinacin-9HighTime-kill assay nih.gov
This compoundHigh (≥ Gal-9)Time-kill assay nih.gov
Gallinacin-7ModerateTime-kill assay nih.gov

These results provide direct evidence supporting the in silico predictions that this compound is a key component of the chicken's innate immune defense system involved in microbial killing. nih.gov

Genetic Association Studies in Avian Populations to Link this compound Variants with Immune Traits

A primary goal of this compound research is to determine if natural genetic variations in the gene are associated with tangible differences in immune function and disease resistance in chickens.

Association Studies

These studies correlate the genotypes of GAL4 SNPs, identified through methods like PCR-RFLP, with performance and immune-related traits in large chicken populations. nih.govbu.edu.eg Traits evaluated include body weight, bacterial load following experimental infection (e.g., with Salmonella), and antibody titers (IgA, IgG/IgY, IgM). bu.edu.egbu.edu.eg

The findings from these studies have been varied. In one study involving broiler chickens, the intronic GAL4 SNP showed no significant association with antibody response to a Salmonella enteritidis vaccine. nih.govbu.edu.eg Similarly, in a study with Fayoumi and Rhode Island Red chickens and their crosses, the GAL4 genotypes were not significantly associated with body weight at various ages. bu.edu.eg

However, other results suggest a potential role in immunity. One study reported that birds with the GG genotype had a significantly lower Salmonella typhimurium count compared to birds with the AA genotype. researchgate.net Another found that the GAL4 SNP had significant effects on IgA and IgM antibody titers in Rhode Island Red chickens and their crosses, with the GG genotype being associated with higher IgA levels and the AG genotype with higher IgM levels. bu.edu.eg

Table 5: Summary of this compound Genetic Association Study Findings
TraitChicken PopulationFindingSource
Antibody response to S. enteritidis vaccineBroiler crossNo significant association nih.govbu.edu.eg
Body weightFayoumi, RIR, and crossesNo significant association bu.edu.eg
S. typhimurium caecal countFayoumi, RIR, and crossesGG genotype associated with lower bacterial count than AA genotype researchgate.net
IgA antibody titerRhode Island RedGG genotype associated with higher IgA titer than AA and AG genotypes bu.edu.eg
IgM antibody titer½R½F crossAG genotype associated with higher IgM titer than AA and GG genotypes bu.edu.eg

The inconsistencies in these findings highlight the complexity of genetic resistance to disease, which is often polygenic. The effect of a single SNP in GAL4 may be influenced by genetic background, the specific pathogen challenge, and other environmental factors. Nevertheless, the associations found suggest that GAL4 is a candidate gene worth considering in efforts to breed chickens with enhanced innate immunity. bu.edu.egresearchgate.net

Future Research Directions and Translational Applications in Avian Health

Comprehensive Elucidation of Gallinacin-4 Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, and they play a crucial role in diversifying protein function. thermofisher.comfrontiersin.org These modifications, which include processes like phosphorylation, glycosylation, and methylation, can regulate a protein's activity, localization, and interactions with other molecules. thermofisher.comabcam.com Understanding the PTMs of this compound is critical because these changes can significantly affect its antimicrobial potency and immunomodulatory functions.

Future research will focus on identifying the specific PTMs that occur on the this compound peptide and determining how these modifications influence its ability to combat pathogens. For instance, glycosylation, the attachment of sugar molecules, can affect protein folding, stability, and activity. thermofisher.comabcam.com The functional consequences of PTMs are often mediated by specific protein domains that recognize and bind to these modifications. embopress.org By using techniques like genetic code expansion, researchers can introduce specific PTMs or their mimics into proteins to study their effects in a controlled manner. nih.gov This detailed molecular understanding will be essential for harnessing the full potential of this compound in therapeutic applications.

Investigation of Advanced Genetic Engineering and Gene Editing Approaches for Modulating this compound Expression

Recent breakthroughs in genetic engineering, particularly CRISPR/Cas9 technology, offer promising avenues for enhancing disease resistance in poultry by modulating the expression of key immune genes like this compound. nih.gov Scientists have already made strides in gene-editing chickens to be more resistant to viruses like avian influenza. precisionriskmanagement.comed.ac.uk These techniques could be adapted to increase the baseline expression of this compound or to enable its rapid upregulation in response to infection.

One approach involves editing the gene responsible for a protein called ANP32A, which flu viruses hijack for replication. ed.ac.ukunmc.edu By altering this gene, researchers have been able to restrict, though not completely block, viral infection in chickens. ed.ac.uk Similar strategies could be applied to the this compound gene to enhance its protective effects. The development of methods for germline engineering in avian species will have significant applications in agriculture and biotechnology. nih.gov

Delineation of the Regulatory Networks Governing this compound Expression and Function

Gene regulatory networks (GRNs) are complex systems of interacting genes and transcription factors that control the expression of specific genes. gene-quantification.de Mapping the GRN that governs this compound expression is a critical step toward understanding how its production is controlled during an immune response. These networks can be visualized as graphs where nodes represent genes and edges represent the interactions between them.

Future research will aim to identify the specific transcription factors that bind to the regulatory regions of the this compound gene to either activate or repress its transcription. bioconductor.org By understanding these regulatory pathways, it may be possible to develop strategies to enhance the natural expression of this compound during an infection. This could involve identifying compounds that can modulate the activity of key transcription factors in the network.

Identification of Novel Modulators of this compound Activity

The search for molecules that can enhance the antimicrobial activity of this compound is a promising area of research. These modulators could be small molecules, peptides, or other compounds that either directly interact with this compound to boost its effectiveness or that stimulate its production by the host's cells.

The activity of antimicrobial peptides like this compound can be influenced by the surrounding environment, such as salt concentration. nih.gov Identifying compounds that can maintain or enhance this compound's activity even in challenging physiological conditions could lead to the development of more effective feed additives or therapeutics.

Potential for this compound as a Biomarker for Avian Health and Disease Resistance

Research has shown that variations in the this compound gene, specifically single nucleotide polymorphisms (SNPs), are associated with immune responses to pathogens like Salmonella. researchgate.netresearchgate.net For instance, chickens with a specific genotype (GG) for the GAL4 gene showed lower bacterial counts and higher antibody titers. researchgate.net This suggests that this compound could serve as a genetic marker for selecting birds with enhanced disease resistance. ekb.egbioone.org

Comparative Immunogenetic Studies of this compound Across Avian Species

This compound is part of a larger family of avian β-defensins, which are found across a wide range of bird species. nih.govnih.gov Comparative studies of the this compound gene and its protein product across different avian species can provide valuable insights into its evolution and function. These studies have revealed that while some β-defensin genes are highly conserved, others have undergone recent duplications and diversification. nih.govnih.gov

By comparing the this compound gene in chickens to its orthologs in other birds, researchers can identify conserved regions that are likely critical for its function, as well as regions that have evolved to combat species-specific pathogens. This information can inform the design of broad-spectrum antimicrobial peptides and contribute to a deeper understanding of the avian immune system.

Q & A

Q. What frameworks guide the development of hypothesis-driven research questions for this compound?

  • Methodological Answer : Use the PICO framework (Population: target bacteria; Intervention: this compound; Comparison: existing antibiotics; Outcome: MIC reduction) to define scope. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Tables for Key Methodological Comparisons

Aspect Basic Research Advanced Research
Data Collection Raw MIC values, spectral peaksDose-response curves, stability metrics
Statistical Analysis Mean ± SD, t-testsMultivariate analysis, bootstrap resampling
Ethical Compliance Basic animal welfare protocolsHuman tissue consent, conflict disclosures
Literature Integration Citation of foundational studiesMeta-analysis of conflicting results

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.